(E/Z)-3-O-メチルエンタカポン

説明

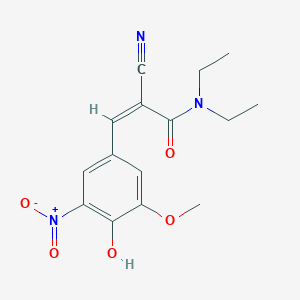

(E/Z)-3-O-Methyl Entacapone is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a methoxy group

科学的研究の応用

(E/Z)-3-O-Methyl Entacapone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .

Pharmacokinetics

Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .

Result of Action

The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

Introduction of the methoxy group: The nitrophenyl intermediate is then subjected to methylation to introduce the methoxy group.

Formation of the cyano group: The intermediate is then reacted with a suitable reagent to introduce the cyano group.

Formation of the final product: The final step involves the reaction of the intermediate with diethylamine to form the desired product.

Industrial Production Methods

Industrial production of (E/Z)-3-O-Methyl Entacapone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(E/Z)-3-O-Methyl Entacapone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted derivatives with different functional groups.

類似化合物との比較

Similar Compounds

(2Z)-2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-hydroxyphenyl)acrylamide: Similar structure but with a different substituent.

(2E)-N-[3-(Dimethylamino)propyl]-3-(4-methoxyphenyl)acrylamide: Similar structure but with different functional groups.

Uniqueness

(E/Z)-3-O-Methyl Entacapone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

生物活性

(E/Z)-3-O-Methyl Entacapone, commonly referred to as Entacapone, is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). This compound has gained attention for its therapeutic potential, particularly in the treatment of Parkinson's disease (PD), where it enhances the efficacy of levodopa by increasing its bioavailability and prolonging its action. This article delves into the biological activity of (E/Z)-3-O-Methyl Entacapone, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Target Enzyme: COMT

The primary mechanism through which (E/Z)-3-O-Methyl Entacapone exerts its effects is via the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, Entacapone reduces the conversion of levodopa into 3-O-methyldopa (3-OMD), an inactive metabolite, thereby increasing the availability of levodopa in the brain.

Biochemical Pathways

The inhibition of COMT leads to several biochemical changes:

- Increased Dopamine Levels : Enhanced levels of dopamine in the central nervous system (CNS) improve motor function in PD patients.

- Altered Metabolic Pathways : The compound affects the metabolic pathways associated with catecholamines, leading to increased plasma concentrations of levodopa and dopamine while decreasing 3-OMD levels.

Pharmacokinetics

Entacapone exhibits a bioavailability ranging from 29% to 46% , with a peak plasma concentration occurring approximately 0.4 to 0.9 hours after administration. Its half-life ranges from 0.4 to 1 hour , depending on individual factors such as age and health status. The compound is primarily metabolized in the liver through glucuronidation, resulting in high protein binding (approximately 98% ) in humans .

Efficacy in Parkinson's Disease

Clinical studies have demonstrated that adding Entacapone to levodopa therapy significantly improves motor functions in PD patients. Notable findings include:

- Increased "On" Time : In studies like SEESAW and NOMECOMT, patients experienced an increase in "on" time by approximately 1 to 2.5 hours per day when treated with Entacapone alongside levodopa/carbidopa .

- Reduced Levodopa Dosage : The addition of Entacapone allowed for a reduction in daily levodopa dosage by up to 16% , minimizing side effects associated with higher doses .

Proteomic Changes

Research has shown that Entacapone treatment induces significant changes in hippocampal proteins related to synaptic transmission and plasticity. Specifically:

- Increased expression of proteins such as dynamin I , synapsin I , and Munc18-1 was observed, suggesting enhanced synaptic trafficking and potential neuroprotective effects against neurodegenerative diseases .

Table 1: Pharmacokinetic Profile of (E/Z)-3-O-Methyl Entacapone

| Parameter | Value |

|---|---|

| Bioavailability | 29% - 46% |

| Peak Plasma Concentration (t_max) | 0.4 - 0.9 hours |

| Half-Life | 0.4 - 1 hour |

| Protein Binding | ~98% |

| Metabolism | Hepatic (glucuronidation) |

Table 2: Clinical Outcomes from Studies on Entacapone

| Study | Increase in "On" Time | Reduction in Levodopa Dose |

|---|---|---|

| SEESAW | ~1 hour | ~12% |

| NOMECOMT | ~1.4 hours | ~12% |

| Ruottinen & Rinne | ~2.5 hours | ~16% |

特性

IUPAC Name |

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZRYCCTAIVEQP-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744196 | |

| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146698-91-1 | |

| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。